

Technical Guide: 1-(2-Chlorophenyl)-2phenylethanone

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Compound of Interest

1-(2-Chlorophenyl)-2phenylethanone

Cat. No.:

B1354644

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CAS Number: 72867-72-2

Synonyms: 2'-Chloro-2-phenylacetophenone, Benzyl 2-chlorophenyl ketone

This technical guide provides a comprehensive overview of the available scientific and technical data for **1-(2-Chlorophenyl)-2-phenylethanone**, a molecule of interest in chemical synthesis and potentially for drug development professionals. Due to the limited specific research on this compound, this guide also includes information on closely related isomers and general synthetic methodologies for the deoxybenzoin class of molecules.

Physicochemical Properties

The physicochemical properties of **1-(2-Chlorophenyl)-2-phenylethanone** and its isomer, 2-(2-Chlorophenyl)-1-phenylethanone, are summarized below. This data is primarily compiled from chemical supplier databases, as extensive characterization is not widely available in published literature.



Property	1-(2-Chlorophenyl)-2- phenylethanone (CAS: 72867-72-2)	2-(2-Chlorophenyl)-1- phenylethanone (CAS: 57479-60-4)
Molecular Formula	C14H11CIO	C14H11ClO
Molecular Weight	230.69 g/mol	230.69 g/mol
Physical Form	Colorless Oil	Solid
Melting Point	Not available	70.5 °C
Boiling Point	Not available	350.6 °C at 760 mmHg
Flash Point	184.7 °C	192.2 °C
Density	1.191 g/cm ³	1.191 g/cm ³
Solubility	Slightly soluble in Chloroform and Methanol	Not available
LogP	3.765	3.8

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **1-(2-Chlorophenyl)-2-phenylethanone** are not extensively documented in peer-reviewed journals. However, based on general organic chemistry principles and literature on related compounds, several synthetic routes can be proposed.

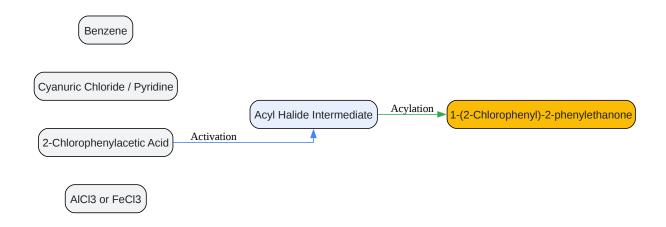
General Synthesis of Deoxybenzoins

Deoxybenzoins, the class of compounds to which **1-(2-Chlorophenyl)-2-phenylethanone** belongs, can be synthesized through various methods.

1. Friedel-Crafts Acylation: This is a common method for forming aryl ketones. The synthesis of 2-(2-chlorophenyl)-1-phenylethanones has been achieved through the Friedel-Crafts acylation of 2-(2-chlorophenyl)acetic acids in the presence of cyanuric chloride, pyridine, and a Lewis acid like AlCl₃ or FeCl₃, often accelerated by microwave heating.[1] A similar approach could likely be adapted for the synthesis of the target molecule.



Workflow for Friedel-Crafts Acylation



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Caption: Generalized workflow for Friedel-Crafts acylation.

- 2. Hoesch Reaction: The Hoesch reaction involves the reaction of a nitrile with a phenol or other electron-rich aromatic compound in the presence of an acid catalyst to form a ketone.[2] This could potentially be used by reacting 2-chlorobenzonitrile with a suitable phenyl organometallic reagent.
- 3. Reduction of Benzoins: Symmetrical deoxybenzoins can be prepared by the reduction of the corresponding benzoin.[3] This method would require the prior synthesis of the corresponding 2-chloro-substituted benzoin.

Experimental Protocol for a Related Reaction: Bromination of 1-(2-chlorophenyl)ethanone

While a specific protocol for the synthesis of the title compound is not available, the following is a detailed protocol for the bromination of a closely related precursor, which is a key step in the



synthesis of a more complex derivative. This illustrates the type of experimental procedures used in the synthesis of related molecules.[4]

Objective: To synthesize 2-bromo-1-(2-chlorophenyl)ethanone.

Materials:

- 1-(2-chlorophenyl)ethanone (100 g)
- Acetic acid (500 ml)
- Bromine (144.71 g)
- Water (1000 ml)
- Sodium sulfite (138.6 g)
- Toluene

Procedure:

- A solution of 1-(2-chlorophenyl)ethanone in acetic acid is prepared in a suitable reaction vessel.
- Bromine is added in lot-wise to the solution at a temperature of 20-25°C.
- The reaction mixture is stirred at 25-30°C.
- Water and sodium sulfite are added to the reaction mixture at 25-35°C and stirred.
- Toluene is added to the reaction mixture at 30-35°C.
- The mixture is then cooled to 0-5°C to facilitate precipitation of the product.
- The resulting solid is filtered, washed, and dried to yield the title compound.

Biological Activity and Drug Development Potential



There is currently no specific information in the scientific literature regarding the biological activity, mechanism of action, or potential therapeutic applications of **1-(2-Chlorophenyl)-2-phenylethanone**.

However, the broader class of acetophenones and deoxybenzoins are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. For instance, some deoxybenzoin oxime derivatives have been investigated for their immunosuppressive activity.[5] The structural similarity of **1-(2-Chlorophenyl)-2-phenylethanone** to these compounds suggests that it could be a candidate for biological screening in various assays.

Professionals in drug development may consider this molecule as a scaffold for building more complex molecules or for inclusion in high-throughput screening campaigns to identify novel biological activities.

Signaling Pathways and Experimental Workflows

No signaling pathways or specific experimental workflows involving **1-(2-Chlorophenyl)-2-phenylethanone** have been described in the available literature. Research into the biological effects of this compound would be required to elucidate any potential interactions with cellular signaling cascades.

Conclusion

1-(2-Chlorophenyl)-2-phenylethanone is a chemical compound for which basic physicochemical data is available, but in-depth scientific research is lacking. While general synthetic routes applicable to deoxybenzoins can be proposed, specific, optimized experimental protocols for its synthesis are not readily found in the public domain. Furthermore, its biological activity and potential applications in drug development remain unexplored. This technical guide provides the currently available information and suggests potential avenues for future research for scientists and drug development professionals interested in this molecule.

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